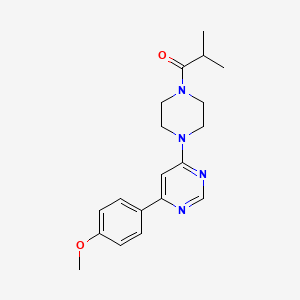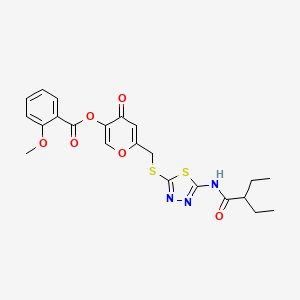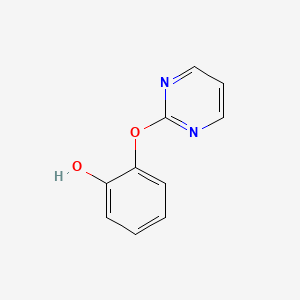![molecular formula C10H19ClN2O3S B2399731 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide CAS No. 2411275-88-0](/img/structure/B2399731.png)
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a widely used tool compound in scientific research for studying the role of mGluR1 in various physiological and pathological processes.
作用机制
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is a selective antagonist of mGluR1, which belongs to the G protein-coupled receptor family. When mGluR1 is activated by glutamate, it triggers a signaling cascade that leads to various physiological and pathological responses. This compound binds to the orthosteric site of mGluR1 and prevents glutamate from binding, thereby inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system under study. In general, this compound has been shown to reduce the activity of mGluR1 and its downstream signaling pathways, leading to a decrease in glutamate release and a reduction in neuronal excitability. This compound has also been shown to have anti-inflammatory and neuroprotective effects in various disease models.
实验室实验的优点和局限性
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is a highly selective tool compound for studying the role of mGluR1 in various physiological and pathological processes. Its selectivity and potency make it a valuable tool for investigating the specific role of mGluR1 in a given system. However, like all tool compounds, this compound has its limitations. For example, it is not a perfect antagonist and may have off-target effects at high concentrations. Additionally, this compound may not be suitable for studying the role of mGluR1 in all systems, as the specific effects of mGluR1 activation may vary depending on the system under study.
未来方向
There are many future directions for research involving 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide. One area of interest is the role of mGluR1 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in various disease models, and further research is needed to determine whether it could be a potential therapeutic agent for these diseases. Another area of interest is the role of mGluR1 in pain and addiction. This compound has been shown to have analgesic and anti-addictive effects in various animal models, and further research is needed to determine whether it could be a potential therapeutic agent for these conditions. Finally, further research is needed to determine the specific downstream signaling pathways that are affected by mGluR1 activation and inhibition, as this could lead to the development of more specific and effective therapeutic agents.
合成方法
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide can be synthesized through a multistep process starting from commercially available cyclopentanone. The first step involves the reaction of cyclopentanone with methylsulfonyl chloride to form 2-(methanesulfonyl)cyclopentanone. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form ethyl 2-(methanesulfonyl)cyclopentanecarboxylate. The final step involves the reaction of ethyl 2-(methanesulfonyl)cyclopentanecarboxylate with 2-chloro-N-(tert-butoxycarbonyl)ethanamine in the presence of a base to form this compound.
科学研究应用
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is a valuable tool compound for studying the role of mGluR1 in various physiological and pathological processes. It has been used in a wide range of studies, including those related to pain, addiction, anxiety, depression, and neurodegenerative diseases. This compound has also been used to investigate the role of mGluR1 in synaptic plasticity and learning and memory.
属性
IUPAC Name |
2-chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O3S/c1-7(11)10(14)13-9-5-3-4-8(9)6-12-17(2,15)16/h7-9,12H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUITVBLPMINFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1CNS(=O)(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)
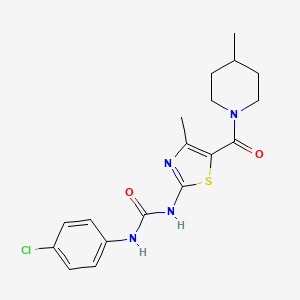
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline](/img/structure/B2399653.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)
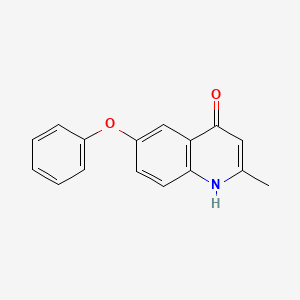
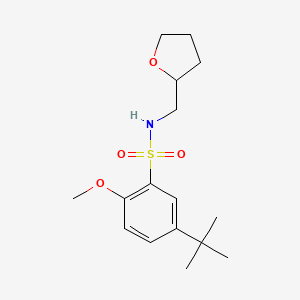
![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)
